N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine

GSK-3β inhibition Kinase assay Structure-activity relationship

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine (CAS 404828-08-6), commonly designated GSK-3 Inhibitor XIII, is a synthetic aminopyrazolo-quinazoline that functions as an ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3). It exhibits a GSK-3 inhibition constant (Ki) of 24 nM and also displays significant secondary activity against Aurora A kinase (IC50 28 nM) and SRC proto-oncogene (Ki 81 nM), placing it within a profile of multi-kinase engagement.

Molecular Formula C18H15N5
Molecular Weight 301.3 g/mol
CAS No. 404828-08-6
Cat. No. B1672387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine
CAS404828-08-6
SynonymsGSK3i XIII;  GSK3i-XIII;  GSK3iXIII;  GSK3 inhibitor XIII; 
Molecular FormulaC18H15N5
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C18H15N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22,23)
InChIKeyJYCUVOXSZBECAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK-3 Inhibitor XIII (404828-08-6): Aminopyrazolo-Quinazoline Biochemical Probe for Glycogen Synthase Kinase-3


N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine (CAS 404828-08-6), commonly designated GSK-3 Inhibitor XIII, is a synthetic aminopyrazolo-quinazoline that functions as an ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3) [1]. It exhibits a GSK-3 inhibition constant (Ki) of 24 nM and also displays significant secondary activity against Aurora A kinase (IC50 28 nM) and SRC proto-oncogene (Ki 81 nM), placing it within a profile of multi-kinase engagement [2]. This compound is not permissive to cell membranes, restricting its primary utility to cell-free biochemical assays, lysates, or structural biology investigations rather than intact-cell or in vivo target modulation .

Why Structurally Similar Aminopyrazolo-Quinazolines or Broad-Spectrum GSK-3 Inhibitors Cannot Replace 404828-08-6


Substituting N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine with a generic GSK-3 inhibitor or even a closely related analog from the same chemotype risks profound shifts in kinase selectivity and compound accessibility. Within the aminopyrazolo-quinazoline series, replacing the 2-phenyl substituent with a 2-pyridyl group (as in CHEMBL549536) reduces GSK-3 affinity by approximately 3-fold while simultaneously weakening Aurora A and SRC engagement [1]. Conversely, moving to ultra-selective GSK-3 inhibitors such as CHIR-99021 (GSK-3α/β IC50 10/6.7 nM) eliminates the multi-kinase signature entirely, collapsing the functional readout to a single target [2]. The tetrahydro-saturated analog (CAS 404828-14-4), though bearing a 24 nM Ki, exhibits distinct solubility and conformational properties that alter assay compatibility . Each structural modification or scaffold replacement produces a unique target engagement fingerprint, making the specific spectral profile of 404828-08-6 non-interchangeable for experiments where GSK-3 inhibition must be interpreted in the context of its defined off-target activities.

Head-to-Head and Cross-Study Quantitative Differentiation of 404828-08-6 Against Its Nearest Comparators


GSK-3β Potency Advantage Over the 2-Pyridyl Analog CHEMBL549536

Replacing the 2-phenyl ring of 404828-08-6 with a 2-pyridyl moiety (CHEMBL549536) diminishes inhibitory potency for GSK-3β. 404828-08-6 exhibits a Ki of 24 nM, whereas CHEMBL549536 shows a Ki of 73 nM, representing a 3-fold loss in binding affinity [1]. This SAR finding demonstrates that a hydrophobic aryl substituent at the quinazoline 2-position is critical for optimal GSK-3 engagement.

GSK-3β inhibition Kinase assay Structure-activity relationship Aminopyrazolo-quinazolines

Multi-Kinase Signature Versus Ultra-Selective GSK-3 Inhibitor CHIR-99021

While CHIR-99021 achieves GSK-3α/β IC50 values of 10 nM and 6.7 nM with >500-fold selectivity over CDKs and other kinases [1], 404828-08-6 displays a deliberately broader kinase profile simultaneously inhibiting GSK-3 (Ki 24 nM), Aurora A (IC50 28 nM), and SRC (Ki 81 nM) [2]. This contrasts with the single-target precision of CHIR-99021 and supports a different experimental strategy: 404828-08-6 serves as a multi-kinase probe for studying convergent signaling networks rather than a tool for isolating GSK-3-dependent phenotypes.

Kinase selectivity profiling GSK-3 Aurora kinase SRC Polypharmacology

Aurora A/GSK-3 Selectivity Ratio as a Functional Differentiator Within the Aminopyrazolo-Quinazoline Series

Within the same chemical series, the 2-phenyl compound (404828-08-6) exhibits a GSK-3/Aurora A selectivity ratio of approximately 0.86 (Ki-GSK-3 24 nM / IC50-Aurora A 28 nM), indicating near-equipotent inhibition of both kinases. In contrast, the 2-pyridyl analog CHEMBL549536 shows a ratio of 0.90 (Ki-GSK-3 73 nM / Ki-Aurora A 81 nM), maintaining the equipotency trend but at lower absolute potency [1]. However, the 2-phenyl compound uniquely adds SRC inhibition (Ki 81 nM) to this profile, whereas CHEMBL549536 shows weaker SRC activity (Ki 181 nM). This creates a distinct ternary inhibition pattern (GSK-3 = Aurora A ≈ SRC) not replicated by other analogs.

Aurora kinase A GSK-3 Selectivity window Chemical biology tool

Cell Membrane Impermeability Versus Cell-Penetrant GSK-3 Inhibitors

404828-08-6 is explicitly documented as cell-impermeable , a property that distinguishes it from cell-penetrant GSK-3 inhibitors such as CHIR-99021 [1] or SB-216763 [2]. This restriction confines its use to cell-free systems (biochemical kinase assays, lysates, or crystallography) and makes it unsuitable for cell-based phenotypic or in vivo experiments where intracellular target engagement is required. Selecting a cell-permeable alternative when intact-cell readouts are needed is mandatory; conversely, 404828-08-6 is advantageous when extracellular or isolated-enzyme assay conditions are desired to avoid confounding intracellular off-target effects.

Cell permeability Biochemical assay In vitro tool Compound selection

Cellular Antiproliferative Activity in COLO205 Colorectal Carcinoma Cells

Despite its membrane impermeability, 404828-08-6 has been evaluated for antiproliferative effects in the COLO205 colorectal cancer cell line, yielding an IC50 of 1.4 µM . This apparent cellular activity may reflect extracellular or membrane-associated kinase engagement, or assay-specific artifacts. In contrast, the cell-permeable Aurora inhibitor VX-680, derived from the same chemical series, exhibits sub-nanomolar antiproliferative activity in similar cell lines [1]. The 1.4 µM IC50 should not be interpreted as evidence of intracellular target engagement but rather as a benchmark for batch-to-batch consistency in pharmacological quality control.

COLO205 Antiproliferative Cancer cell line Aurora kinase

Defined Application Scenarios Where 404828-08-6 Provides Demonstrable Advantages Over Analogs


Cell-Free Kinase Assays Requiring Concurrent GSK-3, Aurora A, and SRC Inhibition Without Cellular Permeability Confounds

In biochemical kinase profiling or high-throughput screening (HTS) campaigns designed to evaluate combined inhibition of GSK-3, Aurora A, and SRC, 404828-08-6 offers the unique ability to simultaneously engage all three targets at sub-100 nM concentrations . Its cell impermeability ensures that any observed effects in cell-free systems are not confounded by intracellular kinase crosstalk or metabolic transformation. This makes it an ideal ATP-competitive reference inhibitor for calibrating TR-FRET, fluorescence polarization, or radiometric kinase assays where multi-kinase suppression is desired .

Structural Biology and Crystallography of GSK-3 and Aurora Kinase Domains

The compound's well-characterized binding mode as an ATP-competitive inhibitor and its availability in high purity (≥95%) from multiple vendors make it suitable for co-crystallization studies with GSK-3β or Aurora A kinase domains. Its structural relationship to the quinazoline-based Aurora inhibitor series permits comparative crystallographic analysis of ligand binding modes across related kinases, supporting structure-based drug design programs .

Androgen Receptor (AR) Nuclear Export Studies in Prostate Cancer Lysates

Published literature demonstrates that GSK-3 Inhibitor XIII promotes rapid nuclear export of endogenous androgen receptors in androgen-responsive prostate cancer cell lines by inhibiting GSK-3-mediated stabilization of AR complexes . While the compound cannot enter intact cells, this mechanism is highly relevant in cell lysate systems or permeabilized cell models where the kinase-AR interaction can be reconstituted . For researchers investigating AR trafficking without interference from other kinase pathways, 404828-08-6 provides a validated chemical probe.

SAR Probe for Aminopyrazolo-Quinazoline Lead Optimization Programs

As compound 3 in the Bebbington et al. (2009) SAR series , 404828-08-6 serves as a critical reference point for medicinal chemistry programs exploring substitutions at the quinazoline 2- and 4-positions. Its balanced GSK-3/Aurora A/SRC profile provides a baseline for designing analogs with shifted selectivity ratios or improved cellular permeability. Procurement of authentic 404828-08-6 ensures that SAR trends are anchored to the originally reported compound rather than to a subtly different commercial variant.

Quote Request

Request a Quote for N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.